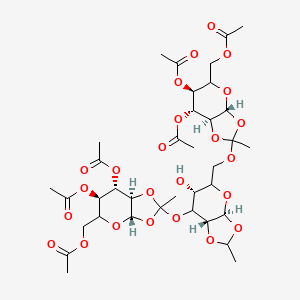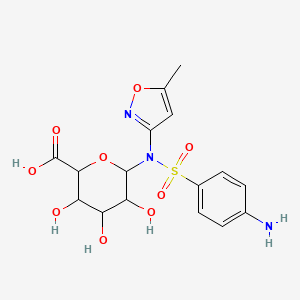
Sulfametoxazol N1-Glucurónido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamethoxazole N1-Glucuronide is a metabolite of sulfamethoxazole, a sulfonamide antibiotic. This compound is formed through the glucuronidation process, where a glucuronic acid molecule is attached to the nitrogen atom at the N1 position of sulfamethoxazole. This modification increases the water solubility of the compound, facilitating its excretion from the body .
Aplicaciones Científicas De Investigación
Sulfamethoxazole N1-Glucuronide is studied extensively in pharmacokinetics and drug metabolism research. It serves as a marker for the metabolic processing of sulfamethoxazole in the body. Researchers use this compound to understand the detoxification pathways and the role of glucuronidation in drug metabolism .
Mecanismo De Acción
Target of Action
Sulfamethoxazole N1-Glucuronide is a metabolite of Sulfamethoxazole, a sulfonamide antibiotic . The primary target of Sulfamethoxazole is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and division .
Mode of Action
Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate, para-aminobenzoic acid (PABA) . By competing with PABA for binding to dihydropteroate synthetase, Sulfamethoxazole prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid . This inhibition disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth and division .
Biochemical Pathways
The action of Sulfamethoxazole N1-Glucuronide involves the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. Thus, the inhibition of folic acid synthesis leads to a decrease in bacterial DNA, RNA, and protein synthesis .
Pharmacokinetics
Sulfamethoxazole is rapidly and completely absorbed and metabolized to several metabolites, including Sulfamethoxazole N1-Glucuronide . The plasma half-life of elimination for these compounds varies between 9.7 and 15 hours . The protein binding of Sulfamethoxazole (67.2%) increases when the compound is acetylated (88%), and decreases when it is oxidized at the 5-position (40%). Glucuronidation at the N1-position reduces the protein binding to 20% .
Result of Action
The inhibition of folic acid synthesis by Sulfamethoxazole leads to a decrease in bacterial growth and division . This results in the effective treatment of a variety of bacterial infections, including those of the urinary, respiratory, and gastrointestinal tracts .
Action Environment
The action of Sulfamethoxazole N1-Glucuronide can be influenced by various environmental factors. For instance, the renal clearance of Sulfamethoxazole is low with an acidic urine pH . Furthermore, alterations in liver or kidney functions may increase or decrease the frequencies of hypersensitivity reactions . Additionally, the presence of other drugs can affect the metabolism and efficacy of Sulfamethoxazole .
Análisis Bioquímico
Biochemical Properties
Sulfamethoxazole N1-Glucuronide plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. The compound is formed by the action of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to sulfamethoxazole. This interaction reduces the protein binding of sulfamethoxazole, thereby increasing its solubility and facilitating its excretion . Additionally, Sulfamethoxazole N1-Glucuronide interacts with transport proteins in the liver and kidneys, aiding in its transport and elimination from the body.
Cellular Effects
Sulfamethoxazole N1-Glucuronide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s increased solubility allows for more efficient excretion, reducing the potential for cellular toxicity. In hepatocytes, Sulfamethoxazole N1-Glucuronide is actively transported into bile for excretion, minimizing its accumulation and potential adverse effects on liver cells . Furthermore, the compound’s presence in renal cells facilitates its elimination through urine, reducing the risk of nephrotoxicity.
Molecular Mechanism
The molecular mechanism of Sulfamethoxazole N1-Glucuronide involves its formation through glucuronidation, a process catalyzed by UDP-glucuronosyltransferase enzymes. This reaction occurs primarily in the liver, where sulfamethoxazole is conjugated with glucuronic acid to form Sulfamethoxazole N1-Glucuronide . The resulting compound exhibits reduced protein binding, enhancing its solubility and excretion. Additionally, Sulfamethoxazole N1-Glucuronide may interact with other biomolecules, such as transport proteins, to facilitate its transport and elimination from the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfamethoxazole N1-Glucuronide change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, allowing for consistent excretion over time. Prolonged exposure to Sulfamethoxazole N1-Glucuronide may lead to its gradual degradation, potentially affecting its efficacy and safety . Long-term studies in vitro and in vivo have shown that the compound’s stability is crucial for maintaining its therapeutic effects and minimizing adverse reactions.
Dosage Effects in Animal Models
The effects of Sulfamethoxazole N1-Glucuronide vary with different dosages in animal models. At therapeutic doses, the compound is efficiently excreted, minimizing the risk of toxicity. At higher doses, Sulfamethoxazole N1-Glucuronide may accumulate in tissues, leading to potential adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s excretion capacity is exceeded, resulting in increased toxicity. Careful dosage management is essential to ensure the compound’s safety and efficacy.
Metabolic Pathways
Sulfamethoxazole N1-Glucuronide is involved in several metabolic pathways, primarily through its formation via glucuronidation. The compound interacts with UDP-glucuronosyltransferase enzymes, which catalyze the conjugation of glucuronic acid to sulfamethoxazole . This reaction enhances the solubility and excretion of the parent compound. Additionally, Sulfamethoxazole N1-Glucuronide may influence metabolic flux and metabolite levels, contributing to the overall pharmacokinetic profile of sulfamethoxazole.
Transport and Distribution
The transport and distribution of Sulfamethoxazole N1-Glucuronide within cells and tissues are facilitated by various transport proteins. In the liver, the compound is actively transported into bile for excretion, while in the kidneys, it is transported into urine for elimination . These transport processes are crucial for maintaining the compound’s solubility and preventing its accumulation in tissues. Additionally, Sulfamethoxazole N1-Glucuronide’s interactions with binding proteins may influence its localization and accumulation within specific tissues.
Subcellular Localization
Sulfamethoxazole N1-Glucuronide’s subcellular localization is primarily determined by its interactions with transport proteins and binding proteins. The compound is directed to specific compartments or organelles, such as the liver and kidneys, where it undergoes excretion . Post-translational modifications, such as glucuronidation, play a crucial role in directing Sulfamethoxazole N1-Glucuronide to its target sites. These localization processes are essential for maintaining the compound’s activity and function within the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole N1-Glucuronide involves the enzymatic reaction of sulfamethoxazole with uridine diphosphate-glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). This reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods
Industrial production of Sulfamethoxazole N1-Glucuronide is not commonly practiced, as it is primarily a metabolic product rather than a directly synthesized compound. the production of sulfamethoxazole itself involves the reaction of 3-amino-5-methylisoxazole with 4-aminobenzenesulfonamide under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Sulfamethoxazole N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to sulfamethoxazole and glucuronic acid under acidic or enzymatic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using β-glucuronidase.
Conjugation: UDPGA and UGT enzymes in a buffered solution.
Major Products
Hydrolysis: Sulfamethoxazole and glucuronic acid.
Conjugation: Sulfamethoxazole N1-Glucuronide.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole N4-Glucuronide: Another glucuronide metabolite of sulfamethoxazole, formed at the N4 position.
Sulfamethoxazole N4-Acetyl: An acetylated metabolite of sulfamethoxazole.
Sulfamethoxazole Hydroxy Metabolites: Hydroxylated derivatives of sulfamethoxazole.
Uniqueness
Sulfamethoxazole N1-Glucuronide is unique due to its specific glucuronidation at the N1 position, which significantly enhances its water solubility and facilitates renal excretion. This property is crucial for the detoxification and elimination of sulfamethoxazole from the body .
Propiedades
Número CAS |
14365-52-7 |
|---|---|
Fórmula molecular |
C16H19N3O9S |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1 |
Clave InChI |
BLFOMTRQSZIMKK-SBJFKYEJSA-N |
SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
SMILES isomérico |
CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
SMILES canónico |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Sinónimos |
1-[[(4-Aminophenyl)sulfonyl](5-methyl-3-isoxazolyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; Sulfamethoxazole N1-Glucuronide; Sulfisomezole N1-Glucuronide; Glucu-SFM; |
Origen del producto |
United States |
Q1: What is the significance of synthesizing deuterium-labeled Sulfamethoxazole and its metabolites, including Sulfamethoxazole N1-Glucuronide?
A1: Synthesizing deuterium-labeled compounds is a valuable tool in pharmaceutical research. In the case of Sulfamethoxazole and its metabolite Sulfamethoxazole N1-Glucuronide, the use of deuterium ([2H3]-labeling) allows researchers to track these compounds within biological systems. This can be useful in studying the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites. The cited research paper describes a method for synthesizing these deuterium-labeled compounds with high isotopic purity, which is essential for accurate and reliable analysis in further studies [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



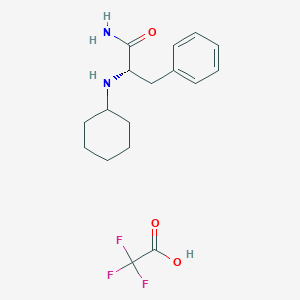
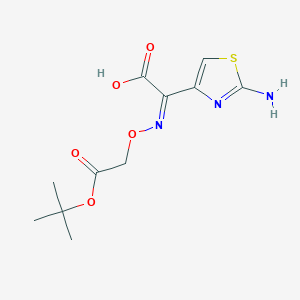
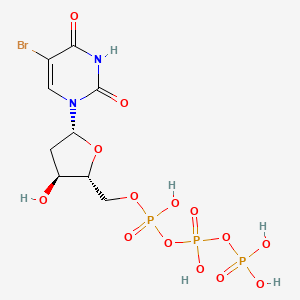
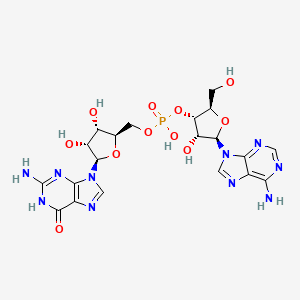
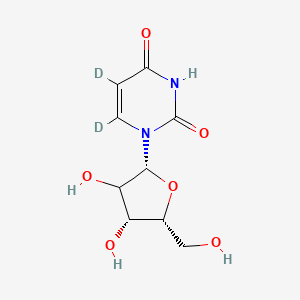
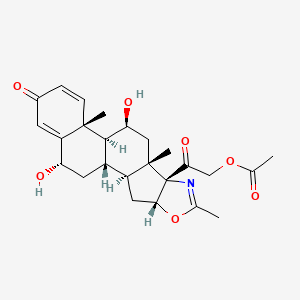
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)
